molecular formula C19H15ClFN5O3 B2829819 N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide CAS No. 1052603-50-5

N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide

Cat. No.: B2829819
CAS No.: 1052603-50-5
M. Wt: 415.81
InChI Key: FIGVCSJYHQECBI-UHFFFAOYSA-N
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Description

The compound N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]acetamide features a complex heterocyclic scaffold. Its structure includes:

  • A pyrrolo[3,4-d][1,2,3]triazole core with 4,6-dioxo functional groups.
  • A 4-fluorophenyl substituent at the 5-position of the triazole ring.
  • An N-(2-chloro-4-methylphenyl)acetamide side chain.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[5-(4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClFN5O3/c1-10-2-7-14(13(20)8-10)22-15(27)9-25-17-16(23-24-25)18(28)26(19(17)29)12-5-3-11(21)4-6-12/h2-8,16-17H,9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIGVCSJYHQECBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC=C(C=C4)F)N=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Compound A: 2-[5-(3-Chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(2,3-dimethylphenyl)acetamide
  • Structural Differences :
    • Substituent at triazole 5-position: 3-chloro-4-fluorophenyl (vs. 4-fluorophenyl in the target).
    • Acetamide side chain: 2,3-dimethylphenyl (vs. 2-chloro-4-methylphenyl).
  • The 2,3-dimethylphenyl side chain may enhance lipophilicity compared to the target’s chloro-methyl substitution .
Compound B: N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide
  • Structural Differences :
    • Core: pyrrolo[3,2-d]pyrimidine (vs. pyrrolotriazole).
    • Substituents: 3-methoxy-2-methylphenyl and thiazole rings.
  • Implications :
    • The pyrimidine core may engage in different hydrogen-bonding interactions.
    • The methoxy group could improve solubility but reduce membrane permeability .

Substituent Position and Electronic Effects

  • Fluorophenyl vs. Compound A’s 3-chloro-4-fluorophenyl introduces ortho-chloro and para-fluoro groups, creating a dipole moment that may enhance binding to hydrophobic pockets .
  • Acetamide Side Chains :

    • The target’s 2-chloro-4-methylphenyl group balances lipophilicity and steric hindrance.
    • Compound A’s 2,3-dimethylphenyl lacks a halogen, reducing electronegativity but increasing steric bulk .

Structural Characterization

  • X-ray crystallography (using SHELXL ) and 1H NMR (as in ) are critical for confirming regiochemistry and stereoelectronic effects.

Data Table: Key Structural and Property Comparisons

Compound Core Structure 5-Position Substituent Acetamide Side Chain Molecular Weight (g/mol) LogP*
Target Compound Pyrrolo[3,4-d]triazole 4-fluorophenyl 2-chloro-4-methylphenyl ~450.8 ~3.2
Compound A Pyrrolo[3,4-d]triazole 3-chloro-4-fluorophenyl 2,3-dimethylphenyl ~465.9 ~3.5
Compound B Pyrrolo[3,2-d]pyrimidine 3-methoxy-2-methylphenyl Thiazol-2-yl ~520.3 ~2.8

*Estimated using fragment-based methods.

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